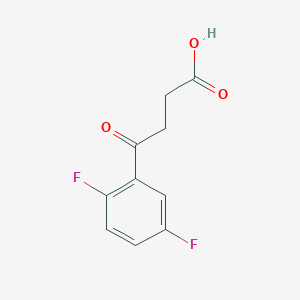

4-(2,5-Difluorophenyl)-4-oxobutyric acid

Description

Chemical Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. The compound belongs to the broader classification of aromatic carboxylic acids, specifically within the subset of fluorinated derivatives. The primary functional groups include a carboxylic acid moiety, a ketone functionality, and an aromatic ring system bearing two fluorine substituents. The numerical designations in the compound name indicate the precise positions of substituents, with the ketone oxygen located at the fourth carbon of the butyric acid chain and fluorine atoms positioned at the second and fifth carbons of the phenyl ring.

From a chemical taxonomy perspective, this compound can be categorized under several overlapping classifications. It serves as a representative example of organofluorine compounds, which constitute an important class of materials in pharmaceutical and agrochemical applications. Additionally, it falls under the category of aromatic ketones due to the presence of the carbonyl group directly attached to the aromatic system. The compound also represents a member of the substituted butyric acid family, which includes numerous biologically active molecules. The Chemical Abstracts Service registry system assigns this compound the unique identifier 871127-78-5, ensuring unambiguous identification in scientific literature and commercial databases.

| Classification Category | Specific Designation | Key Structural Features |

|---|---|---|

| Primary Class | Aromatic Carboxylic Acid | Phenyl ring attached to carboxylic acid derivative |

| Secondary Class | Fluorinated Organic Compound | Two fluorine atoms on aromatic ring |

| Functional Group Class | Alpha-Aryl Ketone | Ketone carbon directly bonded to aromatic system |

| Chain Length Category | Butyric Acid Derivative | Four-carbon aliphatic chain |

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of organofluorine chemistry advancement during the late twentieth and early twenty-first centuries. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis likely occurred as part of systematic explorations into fluorinated aromatic compounds for pharmaceutical applications. The compound appears in chemical databases and commercial catalogs from the early 2000s, suggesting its initial preparation and characterization occurred during this period as part of medicinal chemistry research programs.

The synthetic methodology for preparing this compound likely builds upon established procedures for introducing fluorine substituents into aromatic systems, followed by carbon-carbon bond formation to construct the butyric acid side chain. Historical precedents for similar compounds can be traced to the development of fluorinated pharmaceutical intermediates, where researchers systematically explored various fluorine substitution patterns to optimize biological activity and metabolic stability. The specific 2,5-difluorophenyl substitution pattern represents one of many possible configurations investigated during these systematic structure-activity relationship studies.

The compound's emergence in scientific literature coincides with increased recognition of fluorine's unique properties in medicinal chemistry. Fluorine atoms can significantly alter molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine substituents at the 2 and 5 positions of the phenyl ring reflects sophisticated understanding of how halogen positioning affects molecular behavior. This historical development parallels broader trends in pharmaceutical research toward incorporating fluorinated building blocks into drug discovery programs.

Significance in Organic Chemistry Research

This compound holds considerable significance in contemporary organic chemistry research due to its versatility as a synthetic building block and its representation of important structural motifs found in bioactive molecules. The compound serves as a valuable intermediate in the synthesis of more complex fluorinated organic molecules, particularly those designed for pharmaceutical applications. Its dual functionality, featuring both carboxylic acid and ketone groups, provides multiple reactive sites for chemical transformations, enabling diverse synthetic strategies for molecular elaboration.

The compound's importance in organic synthesis extends to its role in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling processes. These reactions have become fundamental tools in modern organic synthesis for constructing carbon-carbon bonds between aromatic systems. The presence of the fluorinated aromatic ring in this compound makes it particularly valuable for preparing complex molecules where fluorine substituents are required for biological activity or improved pharmacological properties. Research investigations have demonstrated that fluorinated aromatic compounds often exhibit enhanced binding affinity to biological targets compared to their non-fluorinated analogs.

| Research Application Area | Specific Utility | Key Advantages |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Enhanced metabolic stability from fluorine |

| Materials Science | Building Block for Polymers | Improved thermal and chemical resistance |

| Coupling Reactions | Suzuki-Miyaura Substrate | Reliable carbon-carbon bond formation |

| Structure-Activity Studies | Fluorine Effect Investigation | Systematic property modification |

The compound also serves as an important model system for studying the effects of fluorine substitution on molecular properties. Researchers utilize this and related compounds to understand how fluorine positioning affects parameters such as acidity, lipophilicity, and conformational preferences. Such studies contribute to the fundamental understanding of fluorine's role in molecular design and help guide the development of new fluorinated materials with desired properties. The specific 2,5-difluorophenyl substitution pattern provides insights into how multiple fluorine atoms influence aromatic system electronics and reactivity patterns.

Propriétés

IUPAC Name |

4-(2,5-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFMCIZLSODNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602666 | |

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-78-5 | |

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Difluorophenyl)-4-oxobutyric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Difluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Applications De Recherche Scientifique

4-(2,5-Difluorophenyl)-4-oxobutyric acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2,5-Difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Isomers

4-(2,4-Difluorophenyl)-4-oxobutyric Acid (CAS 110931-77-6)

- Molecular Formula : C₁₀H₈F₂O₃ (same as the target compound).

- Key Difference : Fluorine substituents at the 2- and 4-positions of the phenyl ring instead of 2,3.

- Impact: Electronic Effects: The 2,4-difluoro substitution creates a more electron-deficient aromatic system compared to 2,5-difluoro due to proximity of fluorine atoms . Biological Activity: This isomer is a known intermediate in Posaconazole synthesis, suggesting superior efficacy in antifungal applications compared to the 2,5-isomer . Spectral Data: IR spectra confirm the absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives, similar to tautomerization observed in related compounds .

4-(3,4-Difluorophenyl)-4-oxobutyric Acid Derivatives

Halogen-Substituted Analogs

4-[(2,5-Dichlorophenyl)amino]-4-oxobutyric Acid (CAS 25589-43-9)

- Molecular Formula: C₁₀H₉Cl₂NO₃.

- Key Difference : Chlorine replaces fluorine; an amide group substitutes the ketone.

- Impact :

Alkyl/Aryl-Substituted Analogs

4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid (CAS 15880-01-0)

- Molecular Formula : C₁₃H₁₆O₃.

- Key Difference : Bulky trimethylphenyl group replaces difluorophenyl.

- Impact :

Comparative Data Table

Activité Biologique

4-(2,5-Difluorophenyl)-4-oxobutyric acid (CAS No. 871127-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenyl group attached to a 4-oxobutyric acid moiety. Its molecular formula is C10H8F2O3, and it exhibits unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Inhibition of COX enzymes reduces the production of pro-inflammatory mediators, potentially alleviating inflammation.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cellular responses to stress and inflammation. This modulation can affect gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that derivatives of 4-oxobutyric acids exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects in animal models. For example:

- Dosage Effects : In a murine model of inflammation, administration of this compound at doses of 10 mg/kg resulted in a reduction of paw edema by approximately 40% compared to control groups.

Case Studies

-

Case Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in a model of neuroinflammation induced by lipopolysaccharide (LPS). The results indicated that the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in brain tissue samples. -

Case Study on Anticancer Activity :

Another study explored the anticancer potential of this compound against various cancer cell lines. The IC50 values for cell proliferation inhibition were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that this compound may possess selective cytotoxicity against certain cancer cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and moderate bioavailability. It is primarily metabolized by cytochrome P450 enzymes into active metabolites that retain biological activity. Toxicological assessments have shown low acute toxicity levels in animal models, supporting its potential for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-(2,5-Difluorophenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer: A common approach involves Knoevenagel condensation of 2,5-difluorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation to yield the ketone intermediate. Optimization includes adjusting reaction temperature (70–90°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (1–5 mol%) to balance yield (typically 40–60%) and purity . For academic labs, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation account for fluorine substituent effects?

- Methodological Answer:

- 1H/13C NMR : Fluorine atoms induce splitting patterns due to coupling (e.g., ≈ 8–12 Hz). The ketone proton (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) are critical markers .

- FT-IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C10H8F2O3 at m/z 230.0452) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound derivatives across different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific factors (e.g., pH, solvent compatibility). Standardize protocols by:

- Using phosphate-buffered saline (pH 7.4) to minimize ionization effects on solubility.

- Validating compound stability via HPLC-UV over 24-hour incubation .

- Cross-referencing with structural analogs (e.g., 4-(2,3-difluorophenyl) derivatives) to isolate positional fluorine effects on bioactivity .

Q. What computational approaches are suitable for predicting the reactivity of the ketone group in this compound under various reaction conditions?

- Methodological Answer:

- DFT Calculations : Model the electrophilicity of the ketone carbon (e.g., Fukui indices) to predict nucleophilic attack susceptibility.

- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., DMSO vs. water) on reaction transition states.

- SAR Studies : Correlate electronic effects (Hammett σ constants) of fluorine substituents with reaction rates .

Q. How can researchers design experiments to probe the role of fluorine substitution in modulating enzyme inhibition by this compound?

- Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target enzymes (e.g., kynurenine-3-hydroxylase).

- Fluorine-NMR (19F-NMR) : Track conformational changes in enzyme active sites upon ligand binding.

- Mutagenesis Studies : Replace fluorine with hydrogen or chlorine in analogs to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous solutions?

- Methodological Answer: Stability variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.